molecular formula C9H19NO2 B2377354 3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL CAS No. 1280565-71-0

3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL

Cat. No.: B2377354
CAS No.: 1280565-71-0
M. Wt: 173.256
InChI Key: QPWCCVFFSASLDL-DTORHVGOSA-N
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Description

3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL: is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a propanol group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL typically involves the reaction of cis-2,6-dimethylmorpholine with an appropriate propanol derivative. One common method involves the use of cis-2,6-dimethylmorpholine and 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various halides or esters .

Scientific Research Applications

3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular processes, such as kinases and phosphatases. This inhibition can lead to alterations in cell signaling pathways, affecting cell growth and differentiation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    cis-2,6-Dimethylmorpholine: A closely related compound with similar structural features but lacking the propanol group.

    cis-3,7-Dimethyl-2,6-octadien-1-ol: Another morpholine derivative with different substituents and applications.

Uniqueness

3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL is unique due to the presence of both the morpholine ring and the propanol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8-6-10(4-3-5-11)7-9(2)12-8/h8-9,11H,3-7H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWCCVFFSASLDL-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280565-71-0
Record name rac-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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